molecular formula C21H27N5O2 B2737167 9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887863-73-2

9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Numéro de catalogue B2737167
Numéro CAS: 887863-73-2
Poids moléculaire: 381.48
Clé InChI: OHAGFVXUQHBIMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a derivative of tetrahydropyrimido[2,1-f]purinedione . It is a complex organic compound that contains a pyrimidine ring and an imidazole ring . The molecular formula of this compound is C19H23N5O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic strategy to obtain 3-propargyl-substituted tetrahydropyrimido[2,1-f]purinedione derivatives was developed . The new compounds were evaluated for their interaction with all four adenosine receptor subtypes and for their ability to inhibit monoamine oxidases (MAO) .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine ring and an imidazole ring . The structure is also known as xanthic acid or 3, 7-dihydropurine-2,6-dione . Four nitrogen atoms exist in positions 1, 3, 7, and 9 .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The exploration of heterocyclic compounds, including pyrimido[1,2,3-cd]purine derivatives, underscores significant advancements in synthetic methodologies and the understanding of their chemical properties. For instance, Simo et al. (2000) demonstrated the synthesis of a series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system derivatives, showcasing the versatility of cycloaddition reactions to create complex heterocyclic structures (Simo, Rybár, & Alföldi, 2000). These methodologies pave the way for the development of novel compounds with potential applications in medicinal chemistry and material science.

Pharmacological Applications

Derivatives of the pyrimido[2,1-f]purine dione framework have been investigated for their pharmacological properties, including anti-inflammatory and adenosine receptor antagonism. Kaminski et al. (1989) studied substituted analogues for their anti-inflammatory activity, revealing their efficacy in models of chronic inflammation and suggesting potential therapeutic applications (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, Watnick, 1989). Similarly, Szymańska et al. (2016) evaluated pyrimido- and pyrazinoxanthines for their affinities at human and rat adenosine receptors, identifying compounds with selective antagonist properties, highlighting their potential in designing receptor-specific drugs (Szymańska, Drabczyńska, Karcz, Müller, Köse, Karolak‐Wojciechowska, Fruziński, Schabikowski, Doroz‐Płonka, Handzlik, Kieć‐Kononowicz, 2016).

Mécanisme D'action

While the specific mechanism of action for this compound is not available, it’s worth noting that adenosine receptors and monoamine oxidases are drug targets for neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease . Several compounds showed triple-target inhibition .

Orientations Futures

The development of novel purine derivatives is very in demand . Compounds inhibiting several different targets involved in neurodegeneration may exhibit additive or even synergistic effects in vivo . This suggests that “9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” and its derivatives could be potential candidates for future research in the treatment of neurodegenerative diseases.

Propriétés

IUPAC Name

9-(4-butylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-5-6-7-15-8-10-16(11-9-15)25-12-14(2)13-26-17-18(22-20(25)26)23(3)21(28)24(4)19(17)27/h8-11,14H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAGFVXUQHBIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.